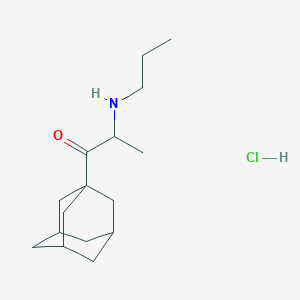![molecular formula C14H9N3S B5026223 3-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarbonitrile](/img/structure/B5026223.png)
3-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarbonitrile, also known as TPPO, is a chemical compound that has been widely used in scientific research. TPPO is a thiophene-based compound that has a pyrazole ring attached to it, which makes it a versatile compound for various applications.
作用機序
The mechanism of action of 3-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarbonitrile is not well understood. However, it is believed that the pyrazole ring attached to the thiophene ring is responsible for the fluorescence properties of this compound. The thiophene ring is also believed to play a role in the redox properties of this compound.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property of this compound makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 3-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarbonitrile in lab experiments is its fluorescence properties, which make it useful in fluorescence spectroscopy experiments. This compound is also a redox-active compound, which makes it useful in electrochemical experiments. However, this compound has limited solubility in water, which can make it difficult to use in aqueous experiments.
将来の方向性
There are several future directions for the use of 3-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarbonitrile in scientific research. One of the future directions is the development of this compound-based sensors for the detection of various analytes. This compound can also be used as a photosensitizer in photodynamic therapy for the treatment of cancer. Another future direction is the modification of this compound to improve its solubility in water, which would make it more useful in aqueous experiments.
Conclusion:
In conclusion, this compound is a versatile compound that has been widely used in scientific research. This compound has various applications in fluorescence spectroscopy, electrochemistry, and photochemistry. This compound has limited solubility in water, which can make it difficult to use in aqueous experiments. However, this compound has several advantages such as its fluorescence properties and redox properties, which make it useful in lab experiments. There are several future directions for the use of this compound in scientific research, including the development of this compound-based sensors and the modification of this compound to improve its solubility in water.
合成法
The synthesis of 3-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarbonitrile is a multi-step process that involves the reaction of 3-bromothiophene with 3-(1H-pyrazol-3-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
3-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarbonitrile has been used in various scientific research applications such as fluorescence spectroscopy, electrochemistry, and photochemistry. This compound is a fluorophore that emits blue light when excited by light of a certain wavelength. This property makes this compound useful in fluorescence spectroscopy experiments. This compound has also been used as a redox-active compound in electrochemical experiments. This compound can be used as a photosensitizer in photochemical experiments.
特性
IUPAC Name |
3-[3-(1H-pyrazol-5-yl)phenyl]thiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3S/c15-9-14-12(5-7-18-14)10-2-1-3-11(8-10)13-4-6-16-17-13/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMBTERSRAIDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C3=C(SC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(1-acetyl-4-piperidinyl)oxy]-N-(4-fluorobenzyl)-3-methoxy-N-methylbenzamide](/img/structure/B5026152.png)
![N-(2,3-dihydro-1H-inden-2-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5026164.png)

![N-benzyl-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5026180.png)
![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5026194.png)
![4-butyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5026199.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5026214.png)


